REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#N)=[CH:3][CH:2]=1.C(O)=[O:18]>[Ni]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH:12]=[O:18])=[CH:3][CH:2]=1
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Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)COC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
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4 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through SUPERCELL®
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with EtOAc (100%)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)COC=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |